Physicochemical properties of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol
Physicochemical properties of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol, a novel compound with potential applications in drug discovery and development. Given the limited publicly available data on this specific molecule, this document serves as both a repository of known information and a detailed roadmap for its complete experimental characterization. We will delve into the structural attributes of the molecule, predict its key physicochemical parameters based on its functional groups, and provide detailed, field-proven experimental protocols for their determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior to advance their research.
Introduction: The Scientific Rationale
The pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. The molecule 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol incorporates several structural motifs of high interest in medicinal chemistry. The 2-aminophenol core is a precursor for various heterocyclic compounds and has been explored for the synthesis of agents with a range of biological activities, including potential inhibitory effects on enzymes like 5-lipoxygenase.[1][2] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common scaffold in many approved drugs, valued for its ability to introduce three-dimensionality and improve physicochemical properties such as aqueous solubility.[3][4][5] Furthermore, the sulfonamide group is a well-established pharmacophore found in numerous antibacterial, anti-inflammatory, and diuretic medications.
The combination of these three moieties in 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol suggests a compound with a rich potential for biological activity and a complex physicochemical profile that warrants in-depth investigation. Understanding properties such as solubility, pKa, lipophilicity, and stability is not merely an academic exercise; it is a critical prerequisite for designing effective drug delivery systems, predicting in vivo behavior, and ensuring the development of a safe and efficacious therapeutic agent.
Molecular and Structural Information
Prior to a deep dive into its physicochemical properties, it is essential to establish the fundamental molecular characteristics of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol.
| Property | Value | Source |
| IUPAC Name | 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol | N/A |
| Molecular Formula | C₁₀H₁₄N₂O₃S | [6] |
| Molecular Weight | 242.29 g/mol | [6] |
| CAS Number | Not available | N/A |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)N)O | N/A |
| InChI Key | Not available | N/A |
The synthesis of this compound would likely involve the reduction of its nitro precursor, 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol, which is commercially available.[7] This mirrors common synthetic routes for other aminophenol derivatives.[8][9][10]
Predicted Physicochemical Profile and Its Implications
Based on the constituent functional groups—a phenolic hydroxyl, an aromatic amine, and a pyrrolidine sulfonamide—we can predict the following physicochemical characteristics. These predictions form the basis for the experimental design outlined in the subsequent sections.
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Acidity and Basicity (pKa): The molecule is amphoteric. The aromatic amino group will be basic, with an expected pKa in the range of 4-5, similar to other 2-aminophenols.[2][11] The phenolic hydroxyl group will be acidic, with an anticipated pKa around 9-10.[12] These two pKa values will govern the molecule's charge state at different pH values, which in turn will profoundly impact its solubility, permeability, and interaction with biological targets.
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Solubility: The presence of both acidic and basic centers suggests that the solubility of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol will be highly pH-dependent. It is expected to exhibit classic "U-shaped" solubility, with higher solubility at low pH (due to protonation of the amino group) and high pH (due to deprotonation of the phenolic hydroxyl group), and lower solubility near its isoelectric point. The polar sulfonyl group and the potential for hydrogen bonding with water will contribute to its overall aqueous solubility.[13]
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a critical determinant of a drug's ability to cross biological membranes. The combination of the polar phenol, amine, and sulfonyl groups with the more non-polar pyrrolidine and benzene rings suggests a moderate LogP value. This balance is often desirable in drug candidates to achieve sufficient membrane permeability without excessive partitioning into fatty tissues.
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Stability: The 2-aminophenol core can be susceptible to oxidation, potentially forming colored quinone-imine species. This degradation pathway is often catalyzed by light, metal ions, and changes in pH. Therefore, a thorough investigation into its stability under various stress conditions is imperative.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol.
Determination of Acid Dissociation Constants (pKa)
The pKa values will be determined using potentiometric titration, a robust and widely accepted method.
Protocol 1: Potentiometric Titration for pKa Determination
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Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% v/v methanol in water) to ensure complete dissolution.
-
Instrumentation Setup: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Procedure (for basic pKa):
-
Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Record the pH value after each incremental addition of the titrant.
-
Continue the titration until a clear inflection point is observed in the low pH range.
-
-
Titration Procedure (for acidic pKa):
-
In a separate experiment, titrate a fresh solution of the compound with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Record the pH value after each incremental addition of the titrant.
-
Continue the titration until a clear inflection point is observed in the high pH range.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, use the first or second derivative of the titration curve to accurately determine the equivalence points.
Caption: Experimental workflow for pH-dependent solubility determination.
Lipophilicity (LogP) Determination
The shake-flask method is the gold standard for LogP determination and will be employed here.
Protocol 3: Shake-Flask Method for LogP Determination
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log([Compound]_octanol / [Compound]_aqueous).
Thermal Analysis and Melting Point
Differential Scanning Calorimetry (DSC) will be used to determine the melting point and assess the thermal stability of the solid form.
Protocol 4: DSC for Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event corresponding to melting.
Stability Assessment: Forced Degradation Studies
A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.
Protocol 5: Forced Degradation Study
-
Stress Conditions: Expose solutions of the compound to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid compound at 80 °C for 48 hours.
-
Photolytic: Solution exposed to UV light (ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a reverse-phase HPLC method with a photodiode array (PDA) detector.
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Examine the chromatograms for the appearance of new peaks (degradants).
-
Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is stability-indicating.
-
Conclusion
2-Amino-4-(pyrrolidine-1-sulfonyl)phenol is a molecule of significant interest due to its unique combination of pharmacologically relevant structural motifs. While direct experimental data is currently scarce, its physicochemical properties can be predicted with a reasonable degree of confidence based on its structure. This guide provides a robust framework for the comprehensive experimental characterization of this compound. The successful execution of the detailed protocols herein will yield critical data on its pKa, solubility, lipophilicity, and stability. This information is indispensable for guiding further preclinical development, including formulation design, ADME profiling, and toxicological assessment, ultimately enabling a thorough evaluation of its therapeutic potential.
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